1,2-Di-tert-butyl 4-methyl pyrrolidine-1,2,4-tricarboxylate
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Overview
Description
1,2-Di-tert-butyl 4-methyl pyrrolidine-1,2,4-tricarboxylate is a complex organic compound that features a pyrrolidine ring substituted with tert-butyl and methyl groups
Preparation Methods
The synthesis of 1,2-Di-tert-butyl 4-methyl pyrrolidine-1,2,4-tricarboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Chemical Reactions Analysis
1,2-Di-tert-butyl 4-methyl pyrrolidine-1,2,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as m-chloroperbenzoic acid (mCPBA) to form nitrones.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where tert-butyl and methyl groups can be replaced by other functional groups under appropriate conditions.
Scientific Research Applications
1,2-Di-tert-butyl 4-methyl pyrrolidine-1,2,4-tricarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Di-tert-butyl 4-methyl pyrrolidine-1,2,4-tricarboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
1,2-Di-tert-butyl 4-methyl pyrrolidine-1,2,4-tricarboxylate can be compared with other similar compounds, such as:
4,4’-Di-tert-butyl-2,2’-bipyridine: Another compound with tert-butyl groups, used as a ligand in coordination chemistry.
2,6-Di-tert-butyl-4-methylpyridine: Known for its use as a non-nucleophilic base in organic synthesis.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are widely used in medicinal chemistry for their biological activity.
Each of these compounds has unique properties and applications, making this compound a distinct and valuable compound in its own right.
Properties
Molecular Formula |
C16H27NO6 |
---|---|
Molecular Weight |
329.39 g/mol |
IUPAC Name |
1-O,2-O-ditert-butyl 4-O-methyl pyrrolidine-1,2,4-tricarboxylate |
InChI |
InChI=1S/C16H27NO6/c1-15(2,3)22-13(19)11-8-10(12(18)21-7)9-17(11)14(20)23-16(4,5)6/h10-11H,8-9H2,1-7H3 |
InChI Key |
OOVKHBSNAGMCQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CN1C(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
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